molecular formula C9H9F3O2 B14902537 (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol

(R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol

Cat. No.: B14902537
M. Wt: 206.16 g/mol
InChI Key: GNRCKNAXNPLABC-KGGZQZJCSA-N
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Description

(R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol is an organic compound that features a furan ring, a trifluoromethyl group, and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Formation of the Butenol Side Chain: The butenol side chain can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the double bond using hydrogenation catalysts like Pd/C (Palladium on carbon).

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: Hydrogen gas with Pd/C or NaBH4 (Sodium borohydride).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol can be used as a building block in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Compounds with furan and trifluoromethyl groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals.

Industry

    Material Science: The unique properties of the trifluoromethyl group can be exploited in the development of new materials with specific characteristics, such as increased stability or hydrophobicity.

Mechanism of Action

The mechanism of action of (R,E)-4-(Furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various biochemical pathways. The furan ring and trifluoromethyl group could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-4-(Furan-2-yl)-2-methylbut-3-en-1-ol: Similar structure but without the trifluoromethyl group.

    (R,E)-4-(Thiophen-2-yl)-2-(trifluoromethyl)but-3-en-1-ol: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.

    Furan Ring: The furan ring provides aromatic stability and potential for various chemical modifications.

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

(E,2R)-4-(furan-2-yl)-2-(trifluoromethyl)but-3-en-1-ol

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7(6-13)3-4-8-2-1-5-14-8/h1-5,7,13H,6H2/b4-3+/t7-/m1/s1

InChI Key

GNRCKNAXNPLABC-KGGZQZJCSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/[C@H](CO)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C=CC(CO)C(F)(F)F

Origin of Product

United States

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